molecular formula C12H20BrNO3 B153289 Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 301221-79-4

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No. B153289
CAS RN: 301221-79-4
M. Wt: 306.2 g/mol
InChI Key: HYRSGTXIVIMOOX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 301221-79-4 . It has a molecular weight of 306.2 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate involves several steps. In one study, the title compound was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . In another study, the intermediates reacted with tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate to afford intermediates .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate was evaluated using X-ray diffraction (XRD) .


Chemical Reactions Analysis

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate has been used as a reactant in various chemical reactions. For instance, it has been used to afford intermediates .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 306.20 g/mol . The computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis of Pim-1 Inhibitors

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is used as a reactant in the synthesis of Pim-1 inhibitors. Pim-1 is a proto-oncogene that encodes a serine/threonine kinase which is implicated in several types of cancer. Inhibitors targeting Pim-1 can potentially serve as therapeutic agents for treating cancer .

Development of GPR119 Agonists for Type II Diabetes

This compound is also utilized in creating selective GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a significant role in glucose homeostasis and energy balance, making it a target for type II diabetes treatment .

HIV-1 Replication Inhibitors

Another application involves the development of M-tropic (R5) HIV-1 replication inhibitors. These inhibitors are crucial in the fight against HIV, as they can potentially prevent the virus from replicating within the host cells .

HDAC Inhibitors

The compound serves as a reactant for synthesizing HDAC inhibitors. Histone deacetylases (HDACs) are enzymes involved in modifying chromatin structure and regulating gene expression. HDAC inhibitors have therapeutic potential in cancer treatment, neurodegenerative diseases, and more .

Selective 5-HT6 Antagonists

It is also used in the synthesis of selective 5-HT6 antagonists. The 5-HT6 receptor is associated with cognition, learning, memory, and can be a target for treating various neurological disorders .

Vinylogous Mannich Reactions

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a reactant for three-component vinylogous Mannich reactions. These reactions are valuable in organic synthesis for constructing carbon-carbon bonds and generating bioactive molecules .

Intermediate for Biologically Active Compounds

This chemical serves as an important intermediate in synthesizing various biologically active compounds, such as crizotinib, which is used in cancer therapy .

Computational Chemistry Programs

The compound’s data can be utilized in computational chemistry programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations that are crucial for understanding molecular interactions and dynamics .

Safety and Hazards

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with several safety hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice in case of persistent irritation .

properties

IUPAC Name

tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRSGTXIVIMOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592693
Record name tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

CAS RN

301221-79-4
Record name tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve the title compound from Step A above (6.0 g, 20 mmol) in THF (120 mL), cool to 0° C. and add sodium bicarbonate. To the resulting suspension was added NBS and the mixture stirred for 1.5 h. TLC showed no starting material left. Poured reaction into sat'd aqueous sodium buicarbonate solution (200 mL) and extracted with ether (2×200 mL). The organics were combined, washed with water and brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The resulting product (6.4 g, 99%) was used without further purification for the next reaction. ESI-MS calculated for C12H20BrNO3: Exact Mass: 305.06. Found: 305.15 (M)+ and 307.09 (M+2)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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